4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate
Description
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate (CAS: 1980034-92-1) is a fluorinated carbonate ester characterized by two highly fluorinated alkyl chains: a pentafluoropentyl group and a perfluorohexyl group. Its InChIKey (OUZRNNVQISTVSJ-UHFFFAOYSA-N) confirms its unique stereoelectronic properties due to extensive fluorine substitution . Fluorinated carbonates are widely used in specialty materials, surfactants, and pharmaceutical intermediates due to their chemical inertness, thermal stability, and lipophilicity.
Properties
Molecular Formula |
C12H8F16O3 |
|---|---|
Molecular Weight |
504.16 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C12H8F16O3/c13-6(14,11(23,24)25)2-1-3-30-5(29)31-4-7(15,16)8(17,18)9(19,20)10(21,22)12(26,27)28/h1-4H2 |
InChI Key |
OUZRNNVQISTVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 4,4,5,5,5-Pentafluoro-1-pentanol: This intermediate is synthesized by reacting pentafluoroiodoethane with allyl alcohol in the presence of iron acetylacetonate and cesium carbonate.
Formation of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate: The 4,4,5,5,5-Pentafluoro-1-pentanol is then reacted with 1H,1H-perfluorohexyl chloroformate under controlled conditions to yield the desired carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonate group.
Reduction Reactions: It can be reduced to form corresponding alcohols and other derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ethers, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares key structural features and properties of 4,4,5,5,5-pentafluoropentyl 1H,1H-perfluorohexyl carbonate with related compounds:
Key Observations :
- Fluorine Content: The target compound has the highest fluorine content (14 F atoms) among the listed carbonates, enhancing its hydrophobicity and chemical resistance compared to derivatives with shorter fluorinated chains (e.g., pentafluoropropyl) or non-fluorinated substituents .
- Molecular Weight : Compounds with longer perfluoroalkyl chains (e.g., perfluorohexyl) exhibit higher molecular weights, which may influence their viscosity and phase behavior in formulations.
- Applications: The perfluorohexyl group in the target compound suggests utility in high-performance surfactants or materials requiring extreme non-reactivity, whereas derivatives with non-fluorinated alkyl groups (e.g., propyl) are more suited for solubility modulation .
Commercial Availability and Cost
- The target compound is priced significantly higher (€1,499 for 25 g) than non-fluorinated or partially fluorinated carbonates (e.g., €111 for 250 g of 2-fluoro-6-(methoxymethoxy)phenylboronic acid) . This reflects the cost-intensive synthesis of perfluorinated chains.
- 2–12 suppliers for simpler derivatives), indicating challenges in large-scale production .
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